![molecular formula C12H19NOS B5595522 N,N-dipropyl-2-thiophen-2-ylacetamide](/img/structure/B5595522.png)
N,N-dipropyl-2-thiophen-2-ylacetamide
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Overview
Description
N,N-dipropyl-2-thiophen-2-ylacetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N,N-dipropyl-2-thiophen-2-ylacetamide typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-thiophen-2-ylacetic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide . The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.
Industrial production methods for thiophene derivatives often involve multicomponent reactions and condensation reactions, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
N,N-dipropyl-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N,N-dipropyl-2-thiophen-2-ylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dipropyl-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and bacterial growth . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N,N-dipropyl-2-thiophen-2-ylacetamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its N,N-dipropyl substitution provides distinct physicochemical properties and potential therapeutic effects compared to other thiophene derivatives.
Properties
IUPAC Name |
N,N-dipropyl-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-3-7-13(8-4-2)12(14)10-11-6-5-9-15-11/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJMIVHRLZJQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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